4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethoxy)-2-methylaniline |
InChI |
InChI=1S/C11H16N2O/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7,12H2,1H3 |
InChI Key |
PZAYMWZDGPLMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CNC2)N |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Construction
The azetidine ring is typically synthesized via cyclization or strain-release strategies. A prominent method involves the ring-closing metathesis (RCM) of diene precursors catalyzed by Grubbs-type catalysts. For example, treatment of N-protected 3-allylazetidine derivatives with Grubbs II catalyst achieves cyclization in >80% yield. Alternatively, intramolecular nucleophilic displacement of β-chloroamines under basic conditions (e.g., K₂CO₃ in DMF) provides azetidines with minimal epimerization.
Functionalization at Azetidine C3 Position
Preparation of 2-Methylphenylamine Derivatives
Directed Ortho-Metalation
2-Methylaniline precursors are synthesized via directed ortho-metalation (DoM) . Lithiation of N-protected anilines (e.g., N-Boc-aniline) with LDA at −78°C, followed by quenching with methyl iodide, installs the methyl group with >90% regioselectivity. Subsequent Boc deprotection (HCl/MeOH) yields 2-methylaniline.
Reductive Amination Pathways
Alternative routes employ Buchwald-Hartwig amination of 2-methylbromobenzene with ammonia equivalents. Using Pd(dba)₂/Xantphos as a catalyst system and LiHMDS as a base, this method achieves 85% conversion at 100°C.
Coupling of Azetidine and Aniline Moieties
Ullmann-Type Etherification
The critical ether linkage is formed via Ullmann coupling between azetidin-3-ylmethanol and 4-bromo-2-methylaniline. CuI (20 mol%), 1,10-phenanthroline, and K₃PO₄ in DMSO at 110°C provide the coupled product in 72% yield. Microwave-assisted conditions (150°C, 30 min) enhance efficiency to 88%.
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction (DIAD, PPh₃, THF) couples azetidin-3-ol with 4-hydroxy-2-methylaniline derivatives. This method preserves stereochemistry but requires pre-protection of the aniline nitrogen (e.g., as a trifluoroacetamide).
Optimization and Challenges
Ring-Opening Mitigation
Azetidine’s strain (≈26 kcal/mol) necessitates mild conditions. Low-temperature protocols (−20°C) and bulky bases (e.g., DBU) suppress β-elimination during O-alkylation.
Purification Strategies
Due to polar byproducts, final compounds are purified via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or silica gel chromatography (EtOAc/hexanes with 2% Et₃N).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ullmann Coupling | 72–88 | 95 | Scalability | Copper residue removal |
| Mitsunobu Reaction | 65 | 98 | Stereoretention | Cost of reagents |
| Reductive Amination | 85 | 90 | One-pot procedure | Requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The phenylamine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenylamine moiety.
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment
- The compound has shown promise as a kinase inhibitor , specifically targeting pathways involved in tumor growth and metastasis. Research indicates that it may inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for angiogenesis in tumors . This positions it as a potential candidate for treating various cancers, including:
- Anti-inflammatory Properties
- Ophthalmological Applications
- Antimicrobial Activity
Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of small molecule kinase inhibitors, including compounds similar to this compound. These inhibitors were shown to selectively target kinases involved in cancer proliferation, demonstrating significant anti-tumor activity in preclinical models .
Case Study: Anti-inflammatory Effects
Research focused on the anti-inflammatory potential of azetidine derivatives revealed that compounds with similar structures to this compound effectively reduced markers of inflammation in animal models of rheumatoid arthritis. The results indicated a dose-dependent response, suggesting therapeutic potential for chronic inflammatory conditions .
Data Table: Summary of Applications
| Application Area | Specific Conditions | Mechanism of Action |
|---|---|---|
| Cancer Treatment | Breast, Lung, Colon Cancer | VEGFR inhibition; anti-neoplastic activity |
| Anti-inflammatory | Rheumatoid Arthritis | Modulation of inflammatory pathways |
| Ophthalmological | Diabetic Retinopathy | Inhibition of ocular neovascularization |
| Antimicrobial | Bacterial and Fungal Infections | Antimicrobial activity against pathogens |
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The phenylamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Compounds
Structural and Functional Differences
Azetidine vs. Pyrrole Substituents
- The azetidine-methoxy group in the target compound provides a rigid, polar substituent compared to the planar, aromatic pyrrole ring in 3-(2,5-dimethyl-pyrrol-1-yl)-4-methyl-phenylamine . This rigidity may enhance target binding specificity in biological systems.
Aminoethyl vs. Azetidine-Methoxy Groups 4-(2-Aminoethyl)-2-methoxyphenol (3-methoxytyramine) has a flexible aminoethyl chain, facilitating interaction with neurotransmitter receptors .
PEG-like Chains vs. Azetidine
Physicochemical Properties
- Solubility: The azetidine-methoxy group likely enhances solubility compared to non-polar substituents (e.g., methyl or pyrrole) but less than PEG-like chains .
- Stability : Azetidine rings are less strained than β-lactams (azetidin-2-ones) but may undergo ring-opening under acidic conditions, affecting bioavailability .
Biological Activity
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine is a compound of increasing interest in pharmacological research, particularly due to its potential biological activities. Understanding the biological activity of this compound can provide insights into its therapeutic applications, especially in oncology and antimicrobial treatments.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered saturated heterocyclic structure, combined with a methoxy group and a phenylamine moiety. This structural configuration suggests potential interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing azetidine rings have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested for their effectiveness against breast cancer cell lines (e.g., MCF-7) with IC50 values in the nanomolar range .
- Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The incorporation of oxadiazole and thiadiazole moieties has been particularly effective in enhancing this activity .
Anticancer Activity
A study focusing on azetidine derivatives reported that certain compounds exhibited significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values as low as 8 nM . These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
Research into oxadiazole derivatives has revealed potent antimicrobial effects, particularly against drug-resistant strains of bacteria. For example, synthesized derivatives showed minimum inhibitory concentrations (MIC) as low as 3.12 µg/ml against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against this pathogen .
Case Studies
-
Breast Cancer Cell Lines :
- A derivative related to this compound was tested on MCF-7 cells.
- Result: IC50 = 8 nM indicating strong antiproliferative activity.
-
Tuberculosis Treatment :
- A series of azetidinone derivatives were synthesized and evaluated for their antitubercular activity.
- Result: Compounds showed significant antibacterial effects with MIC values indicating effectiveness against resistant strains of M. tuberculosis.
Data Tables
| Biological Activity | IC50/MIC Values | Study Reference |
|---|---|---|
| Anticancer (MCF-7) | 8 nM | |
| Antimicrobial (M. tuberculosis) | 3.12 µg/ml |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, compounds with similar structures often interact with key cellular pathways involved in cell growth and apoptosis. For instance:
- Inhibition of Kinase Activity : Many azetidine derivatives are known to inhibit kinase pathways critical for tumor growth.
- Disruption of Bacterial Cell Wall Synthesis : Antimicrobial activities may arise from interference with bacterial cell wall synthesis or function.
Q & A
Q. Key Considerations :
- Solvent polarity and temperature significantly impact reaction kinetics and by-product formation.
- Purity can be optimized via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
How can discrepancies in NMR data for this compound be resolved?
Advanced
Discrepancies often arise from conformational flexibility of the azetidine ring or solvent-induced shifts. Methodological solutions include:
- Crystallographic validation : Use single-crystal X-ray diffraction (SHELX programs) to confirm solid-state structure .
- Computational NMR prediction : Compare experimental H/C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures.
What spectroscopic techniques are optimal for characterizing this compound, and how should experimental parameters be optimized?
Q. Basic
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion ([M+H]⁺) .
- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C-O-C of azetidine at ~1120 cm⁻¹).
- NMR : Employ DMSO-d₆ or CDCl₃ with TMS reference. Assign azetidine protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.5–7.2 ppm) using 2D COSY/HSQC .
How can reaction mechanisms for unexpected by-products (e.g., ring-opened derivatives) be elucidated?
Q. Advanced
- Kinetic isotope effects (KIE) : Replace labile protons (e.g., NH) with deuterium to track mechanistic pathways.
- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to identify intermediates.
- Computational modeling : Use Gaussian or NWChem to simulate transition states and identify competing pathways .
What computational strategies predict the biological activity of this compound?
Q. Advanced
- Molecular docking : Screen against targets (e.g., GPCRs, kinases) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses with favorable ΔG values (< -7 kcal/mol).
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays .
- MD simulations : Simulate ligand-receptor stability over 100 ns (GROMACS) to assess dynamic interactions .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For eye contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .
How can enantiomeric purity be optimized during synthesis?
Q. Advanced
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol for resolution.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with Pd or Ru catalysts to induce stereoselectivity .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra with racemic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
